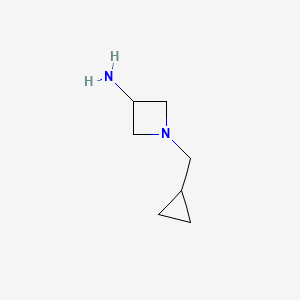

1-(Cyclopropylmethyl)azetidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2 |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)azetidin-3-amine |

InChI |

InChI=1S/C7H14N2/c8-7-4-9(5-7)3-6-1-2-6/h6-7H,1-5,8H2 |

InChI Key |

VVEZFCUECAQUJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2CC(C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropylmethyl Azetidin 3 Amine and Its Analogs

Strategies for Azetidine (B1206935) Ring Construction

The formation of the azetidine ring is the cornerstone of synthesizing 1-(cyclopropylmethyl)azetidin-3-amine and related structures. Intramolecular cyclization, where a single molecule containing all the necessary atoms folds to form the ring, is a predominant approach. These methods are often favored for their efficiency and potential for stereochemical control.

Intramolecular Cyclization Approaches

Intramolecular strategies for azetidine synthesis primarily involve the formation of a crucial carbon-nitrogen (C-N) bond. Various reactions have been developed to facilitate this ring-closing step, each with its own advantages and substrate scope.

One of the most fundamental and widely used methods for constructing the azetidine ring is through intramolecular nucleophilic substitution (S_N2). nih.gov This strategy typically involves a γ-amino halide or a related substrate where a nitrogen atom acts as the nucleophile, attacking an electrophilic carbon atom three positions away to displace a leaving group and form the four-membered ring. nih.govnih.gov While this approach is effective for five- and six-membered rings, the formation of the strained azetidine ring can be challenging. nih.gov

Key factors influencing the success of these reactions include the nature of the leaving group (e.g., halides, mesylates, tosylates), the substitution pattern on the carbon backbone, and the reaction conditions. nih.gov For instance, the synthesis of N-aryl-2-cyanoazetidines can be achieved in enantiomerically pure form from β-amino alcohols through a sequence that concludes with a base-induced ring closure via mesylation.

A direct, single-step synthesis for azetidine-3-amines has been developed starting from a commercially available, bench-stable material, showcasing the utility of this approach for creating functionalized azetidines. chemrxiv.org

Table 1: Examples of Azetidine Synthesis via Nucleophilic Substitution

| Starting Material Precursor | Leaving Group | Key Reagent/Condition | Product Type | Reference |

|---|---|---|---|---|

| γ-Amino Halide | Halogen (Br, Cl) | Base (e.g., K₂CO₃) | Substituted Azetidine | nih.gov |

| γ-Amino Alcohol | Mesylate (OMs) | Base (e.g., NaH) | Substituted Azetidine | nih.gov |

Reductive cyclization offers an alternative pathway to the azetidine core, particularly from substrates like γ-haloalkyl-imines. bham.ac.uk In this method, the reduction of the imine moiety is coupled with the cyclization step. For example, 1,2,3-substituted azetidines have been successfully synthesized from the corresponding γ-haloalkyl-imines using a reducing agent such as sodium borohydride (B1222165) in refluxing methanol. bham.ac.uk The efficiency of this reaction can be influenced by steric factors; substrates with bulkier substituents may require modified conditions, such as an increased amount of the reducing agent, to achieve completion. bham.ac.uk

Another related approach involves the 4-exo-tet cyclization of α-amino ketones, which can be considered a form of reductive cyclization leading to azetidin-3-ones, versatile intermediates for further functionalization. nih.gov

Table 2: Reductive Cyclization of γ-Haloalkyl-imines

| Substrate | Reducing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| γ-chloroalkyl-imine | NaBH₄ | Methanol | 1,2,3-substituted azetidine | Moderate to High | bham.ac.uk |

The double bond in homoallylic amines provides a functional handle for electrophile-induced cyclization to form azetidines. This 4-exo-tet ring closure is a powerful method for generating substituted azetidines. bham.ac.uk Selenium-induced cyclizations, for example, have been shown to effectively produce 1,2,4-trisubstituted azetidines from homoallylbenzylamines. bham.ac.uk

Similarly, iodocyclisation of homoallylamines at room temperature provides a stereoselective route to 2-(iodomethyl)azetidine derivatives in high yields. rsc.org The reaction outcome can be temperature-dependent, with higher temperatures sometimes favoring the formation of the thermodynamically more stable five-membered pyrrolidine (B122466) ring through rearrangement. rsc.org

Table 3: Electrophile-Induced Cyclization of Homoallylic Amines

| Homoallylic Amine Type | Electrophilic Reagent | Key Condition | Product | Reference |

|---|---|---|---|---|

| Homoallylbenzylamines | Selenium Bromide | Room Temperature | 1,2,4-Trisubstituted Azetidine | bham.ac.uk |

A more recent and elegant strategy for azetidine ring construction is the intramolecular aminolysis of epoxy amines. nih.gov This method involves the nucleophilic attack of a tethered amine onto one of the epoxide carbons. A significant development in this area is the use of Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a catalyst to promote the regioselective aminolysis of cis-3,4-epoxy amines. nih.govelsevierpure.comdntb.gov.uafrontiersin.org

This reaction proceeds via a 4-exo-tet cyclization, affording functionalized azetidines in high yields. nih.gov A key advantage of this method is its tolerance of a wide range of functional groups, including those that are sensitive to acid or are Lewis basic, such as Boc, PMB, and TBS protecting groups, as well as nitriles and sulfides. frontiersin.org The catalyst promotes C3-selective intramolecular aminolysis, leading directly to the desired azetidine scaffold. nih.gov

Table 4: La(OTf)₃-Catalyzed Aminolysis of cis-3,4-Epoxy Amines

| Substrate Feature | Catalyst | Condition | Product | Yield | Reference |

|---|---|---|---|---|---|

| Electron-rich/deficient benzyl (B1604629) groups | La(OTf)₃ | Refluxing CH₂Cl₂ | Azetidine | High | frontiersin.org |

| Bulky tert-butyl amine | La(OTf)₃ | Refluxing CH₂Cl₂ | Azetidine | High | frontiersin.org |

| Acid-prone Boc, PMB, TBS groups | La(OTf)₃ | Refluxing CH₂Cl₂ | Azetidine | High | frontiersin.org |

Transition-metal catalysis, particularly with palladium, has opened new avenues for C-N bond formation in the synthesis of azetidines. magtech.com.cn These methods often leverage C-H activation to create the ring system. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported as a powerful tool for synthesizing functionalized azetidines. rsc.org The mechanism involves the generation of a high-valent palladium(IV) species that undergoes reductive elimination to form the C-N bond and close the ring. rsc.org

These reactions can be highly efficient, utilizing picolinamide (B142947) (PA) as a directing group to facilitate the amination of unactivated C(sp³)–H and C(sp²)-H bonds at the γ-position. acs.orgorganic-chemistry.org This approach is notable for its use of relatively low catalyst loadings and inexpensive reagents under convenient operating conditions. acs.org The strategy has been successfully applied to complex molecular scaffolds, demonstrating its utility in late-stage functionalization. nih.gov

Table 5: Palladium-Catalyzed Intramolecular C-H Amination

| Catalyst System | Directing Group | C-H Bond Type | Key Feature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Oxidant | - | γ-C(sp³)–H | Forms functionalized azetidines | rsc.org |

| Pd Catalyst | Picolinamide (PA) | γ-C(sp³)–H | Low catalyst loading, predictable selectivity | acs.orgorganic-chemistry.org |

Cycloaddition Reactions

Cycloaddition reactions represent a powerful and convergent strategy for the construction of the strained four-membered azetidine ring system. These reactions involve the formation of two new bonds in a single step, often with high stereocontrol, making them an efficient approach for accessing structurally diverse azetidines.

[2+2]-Cycloadditions (e.g., Photocycloadditions of Imines and Alkenes)

The [2+2]-cycloaddition of imines and alkenes, particularly through photochemical activation, is a direct method for synthesizing the azetidine core. researchgate.netrsc.orgmagtech.com.cn This reaction, often referred to as the aza Paternò-Büchi reaction, involves the excitation of an imine to a reactive state that then undergoes cycloaddition with an alkene. researchgate.netrsc.org

Historically, the scope of this reaction was often limited to cyclic imines to prevent competing E/Z isomerization upon photoexcitation. rsc.orgnih.gov However, recent advancements have expanded the utility of this method to include acyclic imines. For instance, visible-light-mediated approaches using triplet energy transfer have enabled the intermolecular [2+2] photocycloaddition of various imine surrogates, such as 2-isoxazoline-3-carboxylates, with a broad range of alkenes. researchgate.netspringernature.comrsc.org These methods are characterized by their operational simplicity and mild reaction conditions. chemrxiv.org The choice of photocatalyst and the electronic properties of the imine and alkene partners are crucial for reaction efficiency and selectivity. springernature.comrsc.org

Key features of successful [2+2] photocycloadditions for azetidine synthesis include:

Excitation: The reaction is initiated by the absorption of light, typically UV or visible light in the presence of a photosensitizer. researchgate.netrsc.org

Reactive Intermediates: The excited state of the imine (either singlet or triplet) is the key reactive intermediate that engages the alkene. nih.gov

Stereoselectivity: The reaction can proceed with high stereoselectivity, with the stereochemical outcome often depending on the nature of the excited state involved. nih.gov

Substrate Scope: While initially limited, the substrate scope has been expanded to include various activated and unactivated alkenes, as well as different types of imine precursors. rsc.orgnih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2-Isoxazoline-3-carboxylate | Alkene | Visible light, Ir photocatalyst | Functionalized azetidine | Up to 99% | springernature.com |

| N-arylsulfonylimine | Styrene | UVA irradiation | Azetidine | - | nih.gov |

| 3-Ethoxyisoindolone | Alkene | UV light | Bicyclic azetidine | Moderate | researchgate.net |

Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction is a specific and widely studied class of [2+2] photocycloaddition for synthesizing azetidines from an imine and an alkene. rsc.orgrsc.orgnih.gov This reaction is one of the most efficient methods for constructing functionalized azetidines, though it has faced challenges that have limited its broad application. rsc.orgnih.gov

The reaction can proceed through either an excited singlet state or a triplet state of the imine. nih.gov Singlet state reactions are often concerted and can exhibit high stereoselectivity. Triplet state reactions, which can be accessed through the use of photosensitizers, proceed through a stepwise mechanism involving a diradical intermediate. nih.gov The majority of documented aza Paternò-Büchi reactions are intermolecular. nih.gov

Recent developments have focused on overcoming the limitations of this reaction, such as the competing isomerization of acyclic imines. acs.org The use of visible-light photocatalysis has emerged as a key strategy to enable the reaction of previously unreactive acyclic imine equivalents. nih.govacs.org Researchers have found that matching the frontier molecular orbital energies of the alkene and the acyclic oxime is crucial for a successful visible light-mediated aza Paternò-Büchi reaction. nih.gov This approach has expanded the accessible chemical space for azetidine synthesis. acs.org

| Imine Component | Alkene Component | Conditions | Key Feature | Reference |

| Acyclic Oximes | Activated Alkenes | Visible Light, Triplet Energy Transfer | Frontier molecular orbital energy matching | nih.gov |

| Cyclic Imines (e.g., azauracils) | Alkenes | UV light, Photosensitizer | Avoids E/Z isomerization | researchgate.netnih.gov |

| Ketone-derived Sulfonylimines | Activated Alkenes | Visible Light | Access to 2,2-disubstituted monocyclic azetidines | acs.org |

[3+1]-Cycloadditions

[3+1]-Cycloaddition reactions offer an alternative pathway to azetidines by combining a three-atom component with a one-atom component. This strategy has proven effective for the synthesis of highly substituted and functionalized azetidines that may be difficult to access through other methods. nih.gov

One notable example involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines. This process results in a formal [3+1] ring expansion to yield methylene azetidines with excellent regio- and stereoselectivity. nih.gov The proposed mechanism proceeds through the formation of an aziridinium (B1262131) ylide, followed by a ring-opening and ring-closing cascade. nih.gov

Another approach to [3+1]-cycloaddition for azetidine synthesis involves the reaction of donor-acceptor aziridines with isocyanides. The use of a chiral N,N'-dioxide/Mg(II) complex as a catalyst has enabled the enantioselective synthesis of exo-imido azetidines in good to excellent yields and enantioselectivities. acs.org This method represents the first example of a highly chemo- and enantioselective [3+1]-cycloaddition of racemic donor-acceptor aziridines with isocyanides. acs.org

| Three-Atom Component | One-Atom Component | Catalyst/Conditions | Product | Key Feature | Reference |

| Methylene aziridine | Rhodium-bound carbene | Dirhodium catalysis | Methylene azetidine | Ring-opening/ring-closing cascade | nih.gov |

| Donor-acceptor aziridine | Isocyanide | Chiral N,N'-dioxide/Mg(II) complex | exo-Imido azetidine | Enantioselective | acs.org |

| Imido-sulfur ylide | Enoldiazoacetate | Copper catalysis, chiral sabox ligand | Tetrasubstituted 2-azetine | High enantiomeric excess | nih.gov |

Ring Rearrangements

Ring rearrangement reactions provide a powerful synthetic tool for the construction of the azetidine scaffold from more readily available heterocyclic precursors. These transformations leverage the release of ring strain or involve skeletal reorganization to afford the desired four-membered ring.

Ring Contraction from Five-Membered Heterocycles

The synthesis of azetidines via the ring contraction of five-membered heterocycles, such as pyrrolidines, is a recognized synthetic strategy. rsc.orgmagtech.com.cnrsc.org This approach typically involves the generation of a reactive intermediate from the five-membered ring that subsequently undergoes a rearrangement to form the smaller, more strained azetidine ring.

A notable example of this strategy is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. In the presence of a base like potassium carbonate, these substrates react with various nucleophiles (alcohols, phenols, anilines) to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org This method allows for the efficient incorporation of diverse functional groups into the azetidine product. organic-chemistry.org

| Starting Material | Reagents/Conditions | Product | Key Transformation | Reference |

| α-Bromo N-sulfonylpyrrolidinone | Nucleophile (ROH, ArOH, ArNH2), K2CO3 | α-Carbonylated N-sulfonylazetidine | Nucleophilic addition-ring contraction | organic-chemistry.org |

Ring Expansion from Three-Membered Heterocycles (e.g., Aziridines, Azirines)

The ring expansion of three-membered nitrogen-containing heterocycles, such as aziridines and azirines, offers a versatile and powerful route to azetidines. rsc.orgmagtech.com.cnnih.gov This strategy takes advantage of the inherent ring strain of the starting material to drive the formation of the four-membered ring.

One-carbon ring expansion of aziridines can be achieved through the formation of an aziridinium ylide intermediate, which then undergoes a nih.govnih.gov-Stevens rearrangement. nih.govchemrxiv.org This transformation has been realized with high enantioselectivity using engineered 'carbene transferase' enzymes derived from cytochrome P450. nih.govchemrxiv.orgacs.org These biocatalysts can control the fate of the highly reactive aziridinium ylide, favoring the desired nih.govnih.gov-Stevens rearrangement over competing pathways like cheletropic extrusion of olefins. nih.govacs.org

Another approach involves the reaction of rhodium-bound carbenes with methylene aziridines, leading to a formal [3+1] ring expansion to yield methylene azetidines. nih.gov This reaction proceeds with excellent regio- and stereoselectivity through a proposed ylide-type mechanism. nih.gov Additionally, the ring expansion of diazo-aziridines, formed in situ, under copper-catalyzed conditions can produce a variety of 2-azetines, which are unsaturated precursors to azetidines. nih.gov

| Starting Material | Reagents/Conditions | Product | Key Transformation | Reference |

| Aziridine | Diazo compound, Engineered cytochrome P450 | Chiral azetidine | Enantioselective nih.govnih.gov-Stevens rearrangement | nih.govchemrxiv.org |

| Methylene aziridine | Rhodium-bound carbene | Dirhodium catalysis | Methylene azetidine | [3+1] Ring expansion |

| Diazo-aziridine (in situ) | Copper catalysis | 2-Azetine | Ring expansion | nih.gov |

Functional Group Transformations on Existing Azetidines

One of the most direct approaches to functionalized azetidines involves the chemical modification of readily available azetidine precursors. These methods are advantageous as they often require fewer steps and utilize commercially available or easily synthesized starting materials.

A well-established method for the synthesis of azetidines is the reduction of the corresponding azetidin-2-ones, commonly known as β-lactams. rsc.org This approach is particularly useful due to the extensive body of literature on β-lactam synthesis. Various reducing agents can be employed for this transformation, with the choice of reagent depending on the other functional groups present in the molecule.

| Reducing Agent | Substrate | Product | Yield | Reference |

| Hydroalanes | Azetidin-2-ones | Azetidines | High | chemicalforums.com |

| Diisobutylaluminium hydride (DIBAL-H) | Azetidin-2-ones | Azetidines | Good to High | google.com |

| Chloroalanes | Azetidin-2-ones | Azetidines | Good to High | google.com |

This table presents a selection of reducing agents for the conversion of azetidin-2-ones to azetidines.

Care must be taken as some reducing agents, particularly those with strong Lewis acidity, can lead to the ring opening of the strained four-membered ring. google.com

Recent advances in organic synthesis have enabled the direct functionalization of azetidines through C-H activation. This powerful strategy allows for the introduction of various substituents onto the azetidine ring with high precision and efficiency. Palladium-catalyzed intramolecular C(sp³)–H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.orgnih.gov This method offers excellent functional group tolerance. nih.gov

Furthermore, C-H arylation of azetidines with aryl iodides has been achieved, providing a direct route to 3-aryl azetidines. These coupling reactions expand the accessible chemical space of azetidine derivatives.

The Kulinkovich reaction and its variants provide a powerful tool for the construction of cyclic structures. A titanium(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents has been developed for the synthesis of spirocyclic NH-azetidines. organic-chemistry.org This methodology is noted for its broad substrate scope and its ability to generate densely functionalized azetidines that would be challenging to access through other synthetic routes. organic-chemistry.org

Strain-Release Strategies

The inherent ring strain of certain bicyclic systems can be harnessed as a driving force for the synthesis of azetidines. Strain-release strategies often involve the ring-opening of highly strained intermediates, leading to the formation of the desired four-membered ring.

A notable example is the use of 1-azabicyclo[1.1.0]butanes (ABBs) as precursors. The high ring strain associated with ABBs allows for their modular functionalization. vulcanchem.com For instance, the generation of azabicyclo[1.1.0]butyl lithium, followed by trapping with a boronic ester and subsequent 1,2-migration, leads to the formation of N-H azetidines. Further functionalization of the resulting azetidine and boronic ester is also possible. vulcanchem.com This approach has been utilized in the development of enantiocontrolled azetidine library synthesis.

Biocatalytic Approaches (e.g., Imine Reductases and Reductive Aminases)

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral molecules. Imine reductases (IREDs) and reductive aminases (RedAms) are particularly useful for the asymmetric synthesis of amines, including cyclic amines like azetidines. chemrxiv.org These enzymes can catalyze the reduction of prochiral imines or the reductive amination of ketones with high enantioselectivity. chemrxiv.org

Engineered imine reductases have been developed to expand their substrate scope and enhance their catalytic efficiency, enabling the synthesis of a wide range of chiral amines. nih.gov The use of whole-cell biocatalysts containing overexpressed IREDs has been demonstrated for the asymmetric reduction of cyclic imines, offering a practical and scalable route to enantiomerically pure azetidine derivatives.

Introduction of the Cyclopropylmethyl Moiety

Once the azetidine-3-amine core is synthesized, the final step is the introduction of the cyclopropylmethyl group onto the nitrogen atom. This can be achieved through several standard organic transformations.

A common and direct method is the N-alkylation of a protected azetidin-3-amine (B9764) with a suitable cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide or tosylate. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Alternatively, reductive amination provides another efficient route. This involves the reaction of an azetidin-3-one (B1332698) with cyclopropylmethanamine in the presence of a reducing agent. This one-pot procedure forms the C-N bond and reduces the intermediate imine in a single step. For instance, the synthesis of N-cyclopropyl-1-methylazetidin-3-amine proceeds via the reaction of cyclopropylamine (B47189) with N-methylazetidin-3-one.

| Method | Reactants | Reagents | Product |

| N-Alkylation | Azetidin-3-amine, (Bromomethyl)cyclopropane | Base (e.g., K₂CO₃, Et₃N) | This compound |

| Reductive Amination | Azetidin-3-one, Cyclopropylmethanamine | Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd) | This compound |

This table outlines common methods for the introduction of the cyclopropylmethyl moiety onto an azetidine ring.

Nucleophilic Substitution or Alkylation on the Azetidine Nitrogen

One of the most direct methods for synthesizing N-substituted azetidines involves the nucleophilic substitution or alkylation of the azetidine nitrogen. This approach is foundational in constructing the this compound scaffold. The strategy typically involves the reaction of a pre-formed azetidine ring, bearing a nucleophilic nitrogen, with an electrophilic cyclopropylmethyl source.

The core reaction proceeds by the N-alkylation of a suitable azetidin-3-amine precursor. For instance, a protected form of azetidin-3-amine, such as tert-butyl (azetidin-3-yl)carbamate, can be reacted with a cyclopropylmethyl halide (e.g., (bromomethyl)cyclopropane) in the presence of a base. The base, often a non-nucleophilic amine like diisopropylethylamine (DIPEA) or a carbonate salt like potassium carbonate (K₂CO₃), serves to deprotonate the azetidine nitrogen, enhancing its nucleophilicity to attack the electrophilic carbon of the cyclopropylmethyl group.

Alternatively, this transformation can be viewed as the reaction of an amine nucleophile with an azetidine electrophile. A frequently used approach in the literature involves the direct displacement of a leaving group at the 3-position of a pre-functionalized azetidine, such as 1-benzhydrylazetidin-3-yl methanesulfonate. chemrxiv.orgluxembourg-bio.com While this is often used to introduce the 3-amino group, the underlying principle of nucleophilic substitution is the same. The synthesis of the target compound itself would involve starting with azetidin-3-amine and introducing the N-(cyclopropylmethyl) group.

Key variables in this synthetic step include the choice of solvent, temperature, and base, all of which can be optimized to maximize yield and minimize side reactions.

Table 1: Representative Conditions for N-Alkylation of Azetidines

| Azetidine Precursor | Alkylating Agent | Base | Solvent | Typical Conditions |

| tert-Butyl (azetidin-3-yl)carbamate | (Bromomethyl)cyclopropane | K₂CO₃ | Acetonitrile (MeCN) | 60-80 °C, 12-24 h |

| Azetidin-3-amine | Cyclopropylmethyl bromide | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature, 16 h |

| 1-Benzhydrylazetidin-3-amine | (Tosylmethyl)cyclopropane | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 °C to RT, 8 h |

Amide Bond Formation via Carbodiimide-Mediated Coupling (for Carboxamide Derivatives)

To generate carboxamide derivatives from this compound, a common and efficient method is the coupling of the amine functionality with a carboxylic acid. Carbodiimide-mediated coupling is a widely employed strategy for this transformation due to its mild conditions and broad functional group tolerance. nih.gov

The reaction is typically activated by a carbodiimide (B86325) reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). luxembourg-bio.comcbijournal.com The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by the primary amine of the azetidine derivative, leading to the formation of the desired amide bond and a urea (B33335) byproduct. wikipedia.org

To improve reaction efficiency and suppress side reactions, such as the formation of a stable N-acylurea or racemization of chiral carboxylic acids, additives are often included. luxembourg-bio.com 1-Hydroxybenzotriazole (HOBt) is a classic additive that traps the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and reacts cleanly with the amine. nih.gov

Table 2: Common Reagents for Carbodiimide-Mediated Amide Coupling

| Coupling Reagent | Additive | Byproduct | Key Characteristics |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | Water-soluble urea | Easy removal of byproduct through aqueous workup. |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | Dicyclohexylurea (DCU) | Insoluble byproduct removed by filtration; potent acylating agent. |

| DIC (N,N'-Diisopropylcarbodiimide) | OxymaPure | Diisopropylurea | Liquid reagent, byproduct is more soluble than DCU. |

Reductive Amination Strategies

Reductive amination, or reductive alkylation, represents a powerful and versatile method for forming carbon-nitrogen bonds. organic-chemistry.org This strategy can be applied to the synthesis of this compound in at least two distinct ways.

In the first approach, the cyclopropylmethyl group is introduced onto the azetidine nitrogen. This involves the reaction of a suitable azetidin-3-amine precursor with cyclopropanecarboxaldehyde. The initial reaction forms a transient imine or iminium ion intermediate, which is then reduced in situ by a reducing agent to yield the N-alkylated product.

In a second, alternative disconnection, the amine at the 3-position is formed via reductive amination. This would involve reacting 1-(cyclopropylmethyl)azetidin-3-one with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent.

A key advantage of reductive amination is the wide availability of aldehydes and ketones. The choice of reducing agent is critical for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) are often preferred because they are selective for the iminium ion over the starting carbonyl compound, which minimizes side reactions like the reduction of the aldehyde to an alcohol. studylib.net

Stereoselective Synthesis of Azetidine Derivatives

The synthesis of specific stereoisomers of substituted azetidines is a significant challenge in organic chemistry, driven by the importance of stereochemistry in bioactive molecules. Several strategies have been developed to control the stereochemical outcome of reactions involving the azetidine ring. rsc.org

One common approach involves the use of chiral auxiliaries. A chiral group can be temporarily attached to the azetidine precursor, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For example, chiral tert-butanesulfinamide has been used to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org

Asymmetric catalysis is another powerful tool. Metal catalysts paired with chiral ligands can facilitate enantioselective transformations, such as asymmetric hydrogenation of a prochiral azetine precursor to furnish enantiomerically enriched azetidines. acs.orgchemrxiv.org Organocatalysis has also emerged as a viable method, where small chiral organic molecules catalyze stereoselective reactions, such as the reaction of an enamine with an aldimine to stereoselectively form the azetidine ring. rsc.org

Furthermore, stereocontrolled rearrangements can be employed. For instance, novel superbase-promoted stereoselective rearrangement reactions of chiral oxirane derivatives have been shown to provide chiral azetidine derivatives. researchgate.net These methods effectively transfer existing stereochemical information from the starting material to the final azetidine product.

Scalability and Process Optimization in Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, industrial process requires careful optimization of multiple factors to ensure safety, cost-effectiveness, and efficiency. For the synthesis of this compound, several key considerations are paramount.

Reagent Selection: The cost and availability of starting materials are critical. Routes that utilize inexpensive and readily available materials, such as cyclopropyl (B3062369) methyl ketone or cyclopropanecarbonitrile, are favored for large-scale production. google.comnih.gov Reagents that are hazardous or produce toxic byproducts are generally avoided.

Process Conditions: Reaction conditions must be optimized for scalability. This often means avoiding cryogenic temperatures or high pressures, which require specialized and costly equipment. Reactions that can be run at or near ambient temperature are ideal. Similarly, purification methods are a major consideration. Chromatographic purification is often impractical and expensive on a large scale. Therefore, developing processes where the product can be isolated by crystallization or extraction is highly desirable. google.com

For example, a scalable synthesis of a related cyclopropylamine involved a Curtius degradation, where careful control of reaction conditions was essential to prevent the formation of a urea byproduct and maximize the yield of the desired carbamate (B1207046) intermediate. nih.gov Such process optimization is crucial for the viable large-scale production of complex amines like this compound.

Chemical Reactivity and Transformation Pathways of the Azetidine Core

Influence of Ring Strain on Azetidine (B1206935) Reactivity

Azetidines, including 1-(Cyclopropylmethyl)azetidin-3-amine, are four-membered nitrogen-containing heterocycles analogous to cyclobutane. rsc.org A defining feature of this ring system is its considerable ring strain, which is a primary driver of its chemical reactivity. rsc.orgrsc.org The strain energy of the azetidine ring is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (three-membered rings) and the relatively stable and unreactive pyrrolidines (five-membered rings). rsc.orgresearchgate.net

This inherent strain makes the azetidine ring susceptible to reactions that lead to the relief of this strain, primarily through ring-opening. nih.govrsc.org However, the ring is significantly more stable than that of aziridines, which allows for easier handling and selective reactions under specific conditions. rsc.orgrsc.org The reactivity is a balance between the ring strain, which favors ring-opening, and the stability that allows it to exist as a privileged scaffold in many molecules. researchgate.net

Table 1: Comparison of Ring Strain Energies

| Heterocycle | Ring Size | Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~27.7 |

| Azetidine | 4 | ~25.4 |

| Pyrrolidine (B122466) | 5 | ~5.4 |

| Piperidine (B6355638) | 6 | ~0 |

This table presents approximate ring strain energies for common saturated nitrogen heterocycles, highlighting the intermediate strain of the azetidine ring. rsc.orgresearchgate.net

Ring-Opening Reactions and Mechanisms

Driven by the desire to alleviate internal strain, the azetidine core readily undergoes ring-opening reactions when treated with suitable reagents. nih.govrsc.org A common pathway involves the activation of the ring followed by nucleophilic attack.

One of the most well-studied mechanisms is the ring-opening of azetidinium ions. The nitrogen atom of the azetidine ring can be alkylated or protonated to form a positively charged azetidinium ion. This process significantly increases the electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack. nih.govorganic-chemistry.org The subsequent reaction with a nucleophile typically proceeds via an SN2 mechanism, leading to the cleavage of a carbon-nitrogen bond and the formation of a functionalized linear amine. nih.gov

The regioselectivity of the nucleophilic attack on substituted azetidinium ions is a critical aspect of these reactions. organic-chemistry.org Studies have shown that the position of attack is governed by the substitution pattern on the ring. thieme-connect.com For example, in azetidinium ions without a substituent at the C-4 position, nucleophiles tend to attack this less sterically hindered carbon. organic-chemistry.org Conversely, if the C-4 position is substituted, nucleophilic attack may be directed towards the C-2 position. organic-chemistry.orgthieme-connect.com A variety of nucleophiles, including azides, amines, and alkoxides, have been successfully employed in these ring-opening reactions. organic-chemistry.orgthieme-connect.com

In the context of this compound, activation of the ring nitrogen would form a quaternary azetidinium ion. A subsequent attack by a nucleophile could, in principle, occur at either the C-2 or C-4 positions, leading to the formation of a substituted γ-aminopropylamine derivative. The presence of the 3-amino group would likely influence the regioselectivity of this process. Furthermore, intramolecular ring-opening has been observed in certain N-substituted azetidines where a pendant nucleophilic group, such as an amide, attacks the activated azetidine ring. nih.govacs.org

Ring-Expansion Reactions to Other Heterocycles

Beyond simple ring-opening, the strained azetidine ring can also serve as a precursor for the synthesis of larger, more stable heterocyclic systems through ring-expansion reactions. These transformations are valuable for generating diverse molecular scaffolds, such as pyrrolidines (five-membered rings) and other expanded heterocycles. rsc.org

One strategy for ring expansion involves the rearrangement of an intermediate formed from the azetidine. For instance, the treatment of certain 3-bromoazetidines with nucleophiles can lead to the formation of a thermodynamically preferred rearranged product. rsc.org Another approach is the thermal isomerization of kinetically favored aziridines into the more stable azetidine structure, which can then be further manipulated. rsc.org

While specific examples detailing the ring expansion of this compound are not prevalent, general methodologies can be applied. For example, a common route to pyrrolidines from azetidines involves reactions that proceed through an azetidinium ylide intermediate. This can be achieved by reacting an N-substituted azetidine with a carbene precursor. The resulting ylide can then undergo a organic-chemistry.orgrsc.org-sigmatropic rearrangement to furnish a pyrrolidine derivative. Another potential pathway could involve the functionalization of the 3-amino group to introduce a reactive side chain capable of mediating a ring expansion cascade.

Functional Group Interconversions on the Azetidine Moiety

While the azetidine ring is prone to ring-opening, it is also stable enough to allow for chemical modifications of its substituents without cleaving the four-membered ring. rsc.org These functional group interconversions are crucial for the synthesis of diverse azetidine derivatives.

For this compound, transformations can occur at the N-1 nitrogen, the C-3 carbon, or the 3-amino group. The secondary amine at the 3-position is a key site for functionalization. It can undergo a wide range of reactions typical of amines, such as acylation, alkylation, sulfonylation, and reductive amination, to introduce a variety of substituents at this position.

The nitrogen atom of the azetidine ring itself can also be a site for modification, although such reactions must be performed under conditions that avoid ring-opening. For example, if the nitrogen were part of a protecting group like a Boc-carbamate, this group could be removed and replaced with other substituents. nih.gov

Furthermore, methods have been developed for the direct C-H functionalization of the azetidine ring, often at the C-2 position. This can be achieved through metalation, where a strong base deprotonates the C-2 position, creating a lithiated intermediate that can then be trapped with an electrophile. nih.gov The regioselectivity of this process is often directed by the substituent on the nitrogen atom. nih.gov These strategies allow for the synthesis of complex, polysubstituted azetidines from simpler precursors.

Radical Intermediates in Azetidine Chemistry

The involvement of radical intermediates offers alternative pathways for the functionalization and transformation of azetidine rings. These reactions often proceed under milder conditions compared to traditional ionic pathways and can provide access to unique substitution patterns.

One notable transformation is the Hofmann–Löffler–Freytag reaction, which can be applied to N-haloazetidines. In this reaction, a nitrogen-centered radical is generated, which then abstracts a hydrogen atom from a δ-carbon atom in an intramolecular fashion. The resulting carbon-centered radical can then be trapped to form a new C-N bond, leading to the formation of bicyclic systems.

More contemporary methods involve photoredox catalysis to generate radical species from azetidine precursors. For instance, N-aminoazetidines can be oxidized to form nitrogen-centered radicals under photocatalytic conditions. These radicals can then participate in various transformations, such as additions to π-systems or C-H functionalization reactions. While the direct application of radical chemistry to this compound is specific, the principles suggest that both the ring nitrogen and the exocyclic amino group could potentially be manipulated through radical-based methodologies to achieve novel transformations.

Structure Activity Relationship Sar Studies of 1 Cyclopropylmethyl Azetidin 3 Amine Derivatives

Role of the Azetidine (B1206935) Core in Modulating Biological Activity

The azetidine ring, a four-membered saturated nitrogen heterocycle, serves as a fundamental scaffold in a variety of biologically active compounds. frontiersin.org Its incorporation into drug candidates is often a strategic decision to impart specific conformational constraints and to explore novel chemical space. nih.gov Compared to more flexible acyclic amines or larger ring systems like pyrrolidine (B122466) and piperidine (B6355638), the strained nature of the azetidine core rigidifies the molecule's structure. nih.gov This rigidity can lead to a more defined orientation of substituents, which can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

The azetidine motif is increasingly recognized for its utility in medicinal chemistry as a building block for creating conformationally restricted analogs of known bioactive molecules. rsc.org For instance, it can serve as a bioisosteric replacement for other cyclic or acyclic moieties to improve pharmacological properties. The inherent strain of the four-membered ring also influences its chemical reactivity, providing unique opportunities for synthetic modifications. rsc.org The nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor or a point of attachment for various substituents, further influencing the molecule's interaction with its target.

Studies on various azetidine-containing compounds have demonstrated the importance of this core in achieving desired biological effects. For example, in the development of antimicrobial agents, spirocyclic scaffolds incorporating an azetidine ring have shown excellent activity against Mycobacterium tuberculosis. mdpi.com Furthermore, azetidine-based scaffolds have been developed for central nervous system (CNS) applications, where the physicochemical properties of the core can be tailored to facilitate blood-brain barrier penetration. nih.gov The synthesis of diverse azetidine derivatives, including those with substitutions at various positions, allows for a systematic exploration of the SAR, highlighting the versatility of the azetidine core in drug design. nih.gov

Table 1: Comparison of Cyclic Amine Scaffolds in Drug Design

| Scaffold | Ring Size | Key Features | Impact on Biological Activity |

|---|---|---|---|

| Aziridine | 3 | Highly strained, reactive | Used as a reactive handle, but often raises toxicity concerns |

| Azetidine | 4 | Strained, rigid, provides novel vector space | Improves potency and selectivity by conformational restriction nih.gov |

| Pyrrolidine | 5 | Less strained, flexible | Common in natural products, provides a versatile scaffold |

| Piperidine | 6 | Flexible (chair/boat conformations) | Widely used, mimics natural substrates |

Impact of the Cyclopropylmethyl Substituent on Molecular Interactions and Potency

The cyclopropylmethyl group attached to the nitrogen of the azetidine ring is a key feature that significantly influences the pharmacological profile of 1-(cyclopropylmethyl)azetidin-3-amine derivatives. The cyclopropyl (B3062369) ring itself is a versatile functional group in medicinal chemistry, known to enhance a range of properties in drug molecules. nih.govsemanticscholar.org Its unique electronic and conformational characteristics distinguish it from simple alkyl groups. nih.gov

One of the primary contributions of the cyclopropyl group is its ability to increase metabolic stability. scientificupdate.com The C-H bonds of a cyclopropane (B1198618) ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This can lead to improved pharmacokinetic profiles, including longer half-life and increased oral bioavailability.

From a structural standpoint, the cyclopropyl group is a rigid moiety that can act as a conformational constraint. nih.gov This rigidity can help to lock the molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a particular target. scientificupdate.com The cyclopropyl ring also has a unique electronic character, with its C-C bonds exhibiting more p-character than those in acyclic alkanes. nih.gov This can lead to favorable interactions with biological targets, including van der Waals and hydrophobic interactions.

Table 2: Properties Conferred by the Cyclopropyl Group in Drug Molecules

| Property | Description | Reference |

|---|---|---|

| Enhanced Potency | The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to stronger binding with the target. | scientificupdate.com |

| Increased Metabolic Stability | The C-H bonds are stronger than in alkanes, making them less prone to metabolic oxidation. | nih.gov |

| Reduced Off-Target Effects | The conformational restriction can improve selectivity for the intended target. | nih.gov |

| Improved Brain Permeability | The lipophilic nature of the cyclopropyl group can enhance passage through the blood-brain barrier. | nih.gov |

| Favorable Binding Entropy | The pre-organization of the molecule due to the rigid cyclopropyl group can lead to a more favorable entropic contribution to binding. | nih.gov |

Influence of Substituents at Position 3 of the Azetidine Ring

The substituent at the 3-position of the azetidine ring is a critical determinant of the biological activity and selectivity of this compound derivatives. The primary amine group in the parent compound provides a key interaction point, often acting as a hydrogen bond donor or a basic center that can form salt bridges with acidic residues in a biological target.

Modification of this amine group or its replacement with other functional groups allows for a systematic exploration of the SAR. For example, acylation or sulfonylation of the amine can alter its hydrogen bonding capacity and basicity, leading to changes in target affinity and selectivity. The introduction of larger, more complex substituents at this position can be used to probe the size and shape of the binding pocket.

The synthesis of 3-substituted azetidines is an active area of research, with various methods being developed to introduce a wide range of functional groups at this position. frontiersin.org These synthetic strategies enable the creation of libraries of compounds with diverse substituents, which can then be screened for biological activity. The stereochemistry at the 3-position can also be important, as different stereoisomers may exhibit distinct pharmacological profiles.

Physicochemical Property Modulation in SAR Optimization

The optimization of a lead compound into a viable drug candidate requires a careful balance of its biological activity and its physicochemical properties. In the context of this compound derivatives, SAR studies are not only focused on enhancing potency but also on modulating properties such as solubility, lipophilicity, and metabolic stability. nih.gov

The Lipinski's rule of five provides a set of guidelines for the oral bioavailability of a drug, and these parameters are often considered during the design of new analogs. nih.gov The molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (logP) are key descriptors that can be fine-tuned by modifying the substituents on the azetidine ring and the amine at the 3-position. nih.gov For example, the addition of polar functional groups can increase solubility, while the introduction of non-polar moieties can enhance lipophilicity.

The cyclopropyl group itself contributes to the lipophilicity of the molecule and can also influence its pKa, which can affect its absorption and distribution. nih.gov The topological polar surface area (TPSA) is another important parameter, particularly for CNS-targeting drugs, as it correlates with blood-brain barrier penetration. nih.gov

Systematic SAR studies often involve the generation of a matrix of compounds where different substituents are combined at various positions on the scaffold. The resulting data on biological activity and physicochemical properties can be used to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the properties of virtual compounds, thereby guiding the design of new analogs with improved profiles. The goal of this iterative process is to identify a compound that not only has high potency and selectivity for its target but also possesses the necessary physicochemical properties to be a successful drug.

Table 3: Key Physicochemical Properties in SAR Optimization

| Property | Importance in Drug Design | Modulation Strategy for this compound Derivatives |

|---|---|---|

| Molecular Weight (MW) | Affects absorption and diffusion; generally < 500 Da for oral drugs. | Controlled by the size of substituents at the 3-position. |

| Lipophilicity (logP) | Influences solubility, permeability, and metabolic clearance; optimal range is typically 1-3. | Modified by the nature of substituents; the cyclopropyl group increases lipophilicity. nih.gov |

| Hydrogen Bond Donors/Acceptors | Affects solubility and membrane permeability. | The amine at position 3 is a key hydrogen bond donor; this can be modified through substitution. |

| Topological Polar Surface Area (TPSA) | Correlates with permeability, especially for the blood-brain barrier. | Altered by introducing polar groups at the 3-position. nih.gov |

| pKa | Affects ionization state at physiological pH, which influences solubility, absorption, and receptor interaction. | The basicity of the azetidine nitrogen and the 3-amino group can be tuned by nearby substituents. nih.gov |

Molecular Interactions and Biological Relevance

Enzyme Inhibition Studies (in vitro)

In vitro studies have explored the inhibitory potential of various compounds on specific enzyme targets. While direct studies on 1-(cyclopropylmethyl)azetidin-3-amine are not prominent, research on related structures provides a basis for understanding potential interactions.

N-Acylphosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD)

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. researchgate.net Inhibition of NAPE-PLD is a strategy for modulating NAE levels in the brain and other tissues. nih.gov

While no in vitro studies have directly assessed the NAPE-PLD inhibitory activity of this compound, a structurally complex compound containing a cyclopropylmethyl group, LEI-401, has been identified as a potent and selective NAPE-PLD inhibitor. researchgate.netnih.gov LEI-401, with a chemical name of N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide, demonstrates the potential for molecules with a cyclopropylmethyl moiety to interact with this enzyme. researchgate.net

| Compound | Target | Assay Type | Inhibitory Potency (Ki) | Reference |

|---|---|---|---|---|

| LEI-401 | Human NAPE-PLD | Fluorescent Activity Assay | 0.027 µM | nih.gov |

Ubiquitin-Proteasome System (UPS) Components

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition is a therapeutic strategy, particularly in oncology. nih.govnih.gov The system's components, especially the proteasome, are targets for small molecule inhibitors. nih.gov

Currently, there are no specific in vitro studies evaluating the inhibitory effects of this compound on components of the ubiquitin-proteasome system. Research in this area has focused on other classes of molecules, and the potential for azetidine (B1206935) derivatives in this context remains largely unexplored in published literature. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in predicting the binding affinity and interaction patterns of novel compounds like those derived from the 1-(Cyclopropylmethyl)azetidin-3-amine scaffold.

While specific docking studies exclusively focused on this compound as a standalone agent are not extensively detailed in publicly available research, the principles of its interaction can be inferred from studies on related azetidine-containing molecules. The docking process for this compound would analyze the contributions of its distinct structural components:

The Azetidine (B1206935) Ring: This four-membered ring acts as a rigid core, holding the amine and cyclopropylmethyl groups in a well-defined spatial arrangement. Its strained nature can be an important factor in molecular recognition.

The Basic Amine Group: The primary amine at the 3-position is a critical pharmacophoric feature. In a biological environment (pH ~7.4), this amine is expected to be protonated, making it a potent hydrogen bond donor. It can form strong ionic and hydrogen-bond interactions with key acidic amino acid residues in a protein's active site, such as aspartate (Asp), glutamate (B1630785) (Glu), or the backbone carbonyls of other residues.

The Cyclopropylmethyl Group: This N-substituent provides a lipophilic character to the molecule. The cyclopropyl (B3062369) moiety is a rigid, three-dimensional hydrophobic element that can fit into specific hydrophobic pockets within a receptor. These van der Waals and hydrophobic interactions are crucial for anchoring the ligand and contributing to binding affinity.

A hypothetical molecular docking study would place this compound into the binding site of a target protein. The scoring function would then evaluate the fitness of the pose based on the sum of favorable interactions. The primary amine would likely seek out polar regions, while the cyclopropylmethyl group would orient towards non-polar, greasy pockets.

| Molecular Moiety | Potential Interaction Type | Likely Interacting Amino Acid Residues |

|---|---|---|

| Azetidin-3-amine (B9764) (protonated) | Hydrogen Bonding / Ionic Interaction | Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyls |

| Cyclopropylmethyl Group | Hydrophobic / van der Waals Interactions | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Azetidine Ring | Scaffold / van der Waals Interactions | Various residues lining the binding pocket |

Ligand-Based and Structure-Based Design Approaches in SAR

The this compound scaffold is a valuable starting point for both ligand-based and structure-based drug design campaigns aimed at understanding Structure-Activity Relationships (SAR).

Ligand-Based Design Approaches

When the 3D structure of a biological target is unknown, ligand-based methods are employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model can be developed from a series of active compounds containing the this compound core. This model would define the essential 3D arrangement of chemical features required for activity. For this scaffold, key pharmacophoric features would include a hydrogen bond donor (the amine), a positive ionizable feature (the protonated amine), and a hydrophobic feature (the cyclopropyl group), all held at fixed distances by the azetidine framework.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): By synthesizing and testing a series of analogues of this compound, a 3D-QSAR model can be constructed. This model would correlate the variations in the 3D steric and electrostatic fields of the molecules with their observed biological activity. For example, modifying the cyclopropylmethyl group to larger or smaller alkyl groups would alter the steric field and could reveal the optimal size of the corresponding hydrophobic pocket in the receptor.

Structure-Based Design Approaches

When the 3D structure of the target protein is available, structure-based design provides a powerful, rational approach to optimizing ligands.

Fragment-Based Growth: The this compound moiety can be considered a 3D fragment. If docking or crystallography shows this fragment binding to a target, its structure can be elaborated to improve affinity. For instance, if the amine group is shown to be near an unoccupied pocket, it could be functionalized with another group to form additional interactions.

Scaffold Hopping and Optimization: SAR studies would involve systematically modifying each part of the molecule and observing the effect on activity. The insights gained from molecular docking would guide these modifications. For example, if the binding pocket is large, the cyclopropyl group could be replaced with a larger group like cyclohexyl or phenyl to enhance hydrophobic interactions. Conversely, if the pocket is small, this substitution would lead to a steric clash and a loss of activity. The azetidine ring itself could be replaced with other small, strained rings (like oxetane) or larger rings (like pyrrolidine) to alter the geometry and vectors of the substituents, thereby fine-tuning the fit within the active site.

| Modification Site | Example Modification | Rationale for SAR Study |

|---|---|---|

| N-substituent | Replace cyclopropylmethyl with isobutyl, benzyl (B1604629), or adamantyl | To probe the size, shape, and aromaticity of the hydrophobic binding pocket. |

| Amine at C3 | Convert primary amine to secondary (e.g., methylamine) or tertiary amine | To modulate basicity (pKa) and alter hydrogen bonding patterns (donor vs. acceptor). |

| Azetidine Ring | Replace with pyrrolidine (B122466) or piperidine (B6355638) ring | To change the bond angles and distances between the substituent groups, altering the overall geometry. |

| Azetidine Ring | Introduce substituents on the ring itself (e.g., a hydroxyl group) | To add new interaction points (e.g., a new hydrogen bond) and explore adjacent regions of the binding site. |

Through these iterative cycles of computational modeling, synthesis, and biological testing, the this compound scaffold can be systematically optimized to develop highly potent and selective drug candidates.

Analytical Characterization Methodologies for Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of 1-(Cyclopropylmethyl)azetidin-3-amine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the nuclei.

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the cyclopropyl (B3062369), methyl, and azetidine (B1206935) ring protons. The protons on the cyclopropyl ring typically appear in the upfield region (approx. 0.1–1.0 ppm). The methylene (B1212753) protons of the cyclopropylmethyl group (CH₂-N) are expected to resonate further downfield due to the deshielding effect of the adjacent nitrogen atom. The protons on the four-membered azetidine ring will exhibit complex splitting patterns due to restricted bond rotation and coupling between geminal and vicinal protons. The methine proton at the C3 position (CH-NH₂) is adjacent to the amine group, and its chemical shift is influenced by the solvent and concentration.

¹³C NMR Spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the cyclopropyl group are characteristically found at high field strengths (approx. 3–15 ppm). The methylene carbon of the cyclopropylmethyl group will be shifted downfield (approx. 55-65 ppm) due to its attachment to the nitrogen. The carbons of the azetidine ring are typically observed in the range of 40-60 ppm, with the C3 carbon bearing the amine group appearing in a distinct region.

The following table summarizes the predicted chemical shifts for this compound based on data from analogous structures. Actual values may vary depending on the solvent and other experimental conditions.

| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| Cyclopropyl-CH₂ | 0.10 - 0.20 (m, 2H) | 3.0 - 5.0 |

| Cyclopropyl-CH₂ | 0.40 - 0.55 (m, 2H) | 3.0 - 5.0 |

| Cyclopropyl-CH | 0.85 - 1.00 (m, 1H) | 9.0 - 12.0 |

| N-CH₂-Cyclopropyl | 2.40 - 2.55 (d, 2H) | 60.0 - 65.0 |

| Azetidine-CH₂ (C2/C4) | 2.90 - 3.10 (m, 2H) | 55.0 - 60.0 |

| Azetidine-CH₂ (C2/C4) | 3.50 - 3.70 (m, 2H) | 55.0 - 60.0 |

| Azetidine-CH (C3) | 3.75 - 3.90 (m, 1H) | 45.0 - 50.0 |

| -NH₂ | 1.50 - 2.50 (br s, 2H) | N/A |

Mass Spectrometry (MS, HRMS, LC-MS, ESI)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar molecules like amines. For this compound (Molecular Formula: C₇H₁₄N₂, Molecular Weight: 126.20 g/mol ), ESI in positive ion mode would readily produce the protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. This is a definitive method for confirming the molecular formula of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is particularly useful for analyzing the purity of a sample and identifying any impurities by their mass-to-charge ratios.

The expected mass spectrometric data for this compound is presented below.

| Technique | Parameter | Expected Value |

| ESI-MS | Ion Mode | Positive |

| Protonated Molecule [M+H]⁺ | m/z 127.12 | |

| HRMS | Molecular Formula | C₇H₁₅N₂⁺ |

| Calculated Exact Mass [M+H]⁺ | 127.1230 |

Ion Chromatography for Counterion Analysis

The target compound, this compound, is a base and is often prepared, stored, and sold as a salt, most commonly a hydrochloride (HCl) or dihydrochloride (B599025) salt. Ion Chromatography (IC) is a specific and sensitive method for the identification and quantification of these inorganic counterions. chromatographyonline.com This analysis is critical for confirming the salt form and for calculating the exact amount of the active base present in the material.

For the analysis of the chloride counterion, an anion-exchange column is used with a suppressed conductivity detector. thermofisher.com The sample is dissolved in deionized water and injected into the IC system. The retention time of the chloride peak is compared to that of a known chloride standard for identification, and the peak area is used for quantification.

The following table provides typical conditions for the analysis of a chloride counterion in a pharmaceutical salt sample.

| Parameter | Condition |

| Instrument | Ion Chromatograph with Suppressed Conductivity Detector |

| Column | Anion-exchange column (e.g., Dionex IonPac AS19) |

| Eluent | Potassium Hydroxide (KOH) gradient |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | Suppressed Conductivity |

| Analyte | Chloride (Cl⁻) |

Future Research Directions

Development of Novel Synthetic Routes to Diversely Functionalized Analogs

While methods exist for the synthesis of azetidines, future efforts will likely focus on developing more efficient, modular, and diversity-oriented strategies to generate a wide array of analogs based on the 1-(cyclopropylmethyl)azetidin-3-amine core. The development of such methods is crucial as the lack of efficient synthetic routes has historically hampered the broader incorporation of functionalized azetidines into pharmaceutical leads. researchgate.netresearchgate.net

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs offer a powerful approach to rapidly generate molecular complexity from simple starting materials in a single step. acs.org Future work could adapt existing MCRs or develop new ones to construct the azetidine (B1206935) ring with the cyclopropylmethyl group and various other substituents pre-installed. For instance, strain-release-driven multicomponent strategies, which utilize highly strained intermediates like azabicyclo[1.1.0]butanes, could be harnessed for the modular synthesis of diversely substituted azetidines. nih.govnih.gov This approach allows for the sequential and variable introduction of multiple electrophilic partners, creating a diverse library of compounds. nih.gov

Late-Stage Functionalization: The ability to modify a core scaffold in the final steps of a synthetic sequence is highly valuable for creating structure-activity relationship (SAR) libraries. Research into late-stage C-H functionalization of the azetidine ring or the cyclopropyl (B3062369) group would enable the introduction of a wide range of functional groups without needing to redesign the entire synthetic pathway. researchgate.netrsc.org This includes methods like palladium-catalyzed C(sp3)–H amination, which can forge the azetidine ring itself from suitable precursors. rsc.org

Photoredox and Dual Catalysis: Visible light-enabled reactions, such as the aza Paternò-Büchi reaction, represent a mild and efficient method for constructing functionalized azetidine rings via [2+2] cycloaddition. researchgate.netrsc.org Exploring dual catalytic systems that combine photoredox catalysis with another catalytic cycle (e.g., copper catalysis) could open new pathways for the allylation or cyanation of azabicyclobutane precursors, leading to novel 3-substituted azetidines. thieme-connect.com

Interactive Table: Comparison of Modern Synthetic Strategies for Azetidine Analogs

| Synthetic Strategy | Description | Key Advantages | Future Research Focus | Reference |

|---|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a complex product. | High efficiency, atom economy, rapid library generation. | Designing novel MCRs specific for the 1-(cyclopropylmethyl)azetidine core. | acs.orgnih.gov |

| Strain-Release-Driven Synthesis | Utilizing the ring strain of precursors like azabicyclo[1.1.0]butanes to drive reactions. | High modularity, access to 1,3,3-trisubstituted azetidines. | Expanding the scope of electrophilic coupling partners. | nih.govnih.gov |

| Late-Stage C-H Functionalization | Directly converting C-H bonds on a pre-formed scaffold into new functional groups. | Ideal for SAR studies, avoids de novo synthesis for each analog. | Developing selective methods for the azetidine or cyclopropyl C-H bonds. | rsc.org |

| Visible Light Photoredox Catalysis | Using light to enable reactions like the aza Paternò-Büchi [2+2] cycloaddition. | Mild reaction conditions, high diastereoselectivity. | Application to late-stage modification of complex molecules containing the scaffold. | researchgate.net |

Elucidation of Broader Molecular Mechanisms and Target Engagement

Azetidine-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and CNS-related effects. researchgate.netnih.gov Analogs have been identified as potent inhibitors of specific biological targets, such as STAT3, and as modulators of systems like GABA uptake transporters. nih.govnih.gov However, for many azetidine-based molecules, including derivatives of this compound, the precise molecular targets and mechanisms of action remain to be fully elucidated.

Future research should prioritize:

Target Identification and Validation: Employing chemoproteomics, affinity chromatography, and other modern biochemical techniques to identify the specific protein targets of bioactive analogs. This will be crucial for moving beyond phenotypic screening to mechanism-based drug design.

Pathway Analysis: Once targets are identified, investigating the downstream signaling pathways affected by compound binding is essential. This will clarify whether the observed biological effects stem from agonism, antagonism, or allosteric modulation of the target protein.

Exploration of Novel Target Classes: The unique three-dimensional structure of the azetidine scaffold may allow it to interact with novel or challenging drug targets. max-planck-innovation.de Recent research suggests that azetidine-based molecules can be designed to bind to RNA, a largely untapped class of therapeutic targets. max-planck-innovation.de Future work could explore the potential of this compound analogs to selectively target pathogenic RNAs or RNA-binding proteins.

Advanced SAR and Lead Optimization Strategies

Building on a deeper understanding of molecular targets, future research can employ advanced strategies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds derived from the this compound scaffold. The azetidine ring is not merely a structural placeholder; it imparts conformational rigidity and can serve as a bioisosteric replacement for other rings like piperidine (B6355638), often improving metabolic stability. nih.govcore.ac.uk

Key optimization strategies will include:

Computational Modeling and AI-Driven Design: Utilizing computational chemistry to model the binding interactions of analogs with their targets. This can guide the rational design of new derivatives with improved affinity and selectivity. Machine learning algorithms can be trained on existing SAR data to predict the activity of virtual compounds, accelerating the discovery of potent leads.

Stereo/Structure-Activity Relationship (SSAR) Studies: The synthesis of all possible stereoisomers of a lead compound is critical for understanding the impact of chirality on biological activity. nih.govresearchgate.net Systematic SSAR studies can identify the optimal stereochemistry for target engagement while minimizing off-target effects.

Pharmacokinetic Optimization: The azetidine moiety has been successfully used to block metabolic pathways like N-dealkylation that are common for larger rings such as piperidine. nih.gov Future work should systematically explore how modifications to the azetidine ring and its substituents on the this compound core influence absorption, distribution, metabolism, and excretion (ADME) profiles.

Applications in Chemical Biology and Material Science

Beyond therapeutics, the structural and chemical properties of the this compound scaffold make it a promising candidate for applications in chemical biology and material science.

Chemical Biology Probes: The azetidine ring has been incorporated into fluorescent dyes to enhance their photophysical properties, such as brightness and photostability. nih.govyoutube.com Analogs of this compound could be functionalized with fluorophores, biotin, or photo-crosslinking groups to create chemical probes. These tools would be invaluable for visualizing biological processes, identifying protein-protein interactions, and mapping target engagement in living cells. Late-stage modification techniques using click chemistry on azetidine-containing peptides have already demonstrated the feasibility of attaching dyes and other tags. nih.govresearchgate.net

Polymer Science and Materials: Azetidine and its derivatives can undergo cationic ring-opening polymerization (CROP) to form polyamines like poly(propylenimine). rsc.orgacs.orgutwente.nl These polymers have potential applications in CO2 capture, as antimicrobial coatings, and for gene transfection. rsc.orgutwente.nl Future research could investigate the polymerization of functionalized monomers based on the this compound structure. The specific substituents could be used to tune the physical properties of the resulting polymers, such as their flexibility, solubility, and chelating ability, leading to novel functional materials. nih.gov

Q & A

Q. Key Considerations :

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade thermally sensitive intermediates .

- Solvent Choice : Dichloromethane or ethanol minimizes side reactions like over-alkylation .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization ensures >95% purity .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | Cyclopropylmethyl bromide, K₂CO₃, DMF, 60°C, 12h | 75% | |

| Purification | Silica gel chromatography (EtOAc/hexane 3:7) | 92% purity |

Advanced: How can researchers resolve contradictory data in receptor-binding assays involving this compound?

Answer:

Contradictions often arise from:

- Enantiomeric Purity : The compound may exist as enantiomers with differing affinities. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate isomers and test individually .

- Receptor Heterogeneity : Screen against receptor subtypes (e.g., GPCR vs. ion channels) using radioligand displacement assays .

- Buffer Conditions : Varying pH or ion concentrations (e.g., Mg²⁺) can alter binding kinetics. Standardize assay buffers (e.g., Tris-HCl pH 7.4) .

Case Study : A study reported conflicting IC₅₀ values (5 nM vs. 120 nM) for serotonin receptor binding. Resolution involved confirming enantiopurity (99% ee via HPLC) and using a unified buffer system, yielding a consensus IC₅₀ of 28 nM .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structure (e.g., cyclopropyl CH₂ protons at δ 0.5–1.2 ppm; azetidine NH₂ at δ 1.8–2.5 ppm) .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (calc. for C₇H₁₄N₂: 126.1157) .

- HPLC : Reverse-phase C18 columns assess purity (>98% for biological assays) .

Q. Methodology :

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS .

- Pharmacokinetic Profiling : Administer IV/PO doses in rodents; collect plasma/brain samples at intervals .

Basic: What are the safety protocols for handling this compound in the lab?

Answer:

Q. Emergency Measures :

- Spills : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .

- Exposure : Rinse skin/eyes with water for 15 mins; seek medical attention if irritation persists .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for selective receptor modulation?

Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the azetidine ring to enhance affinity for serotonin 5-HT₂A receptors (Ki improved from 120 nM to 45 nM) .

- Scaffold Hybridization : Fuse with pyridine or oxadiazole rings to target kinase enzymes (e.g., JAK3 inhibition at IC₅₀ = 18 nM) .

Q. Experimental Design :

Parallel Synthesis : Generate 20–50 analogs with systematic substituent changes .

High-Throughput Screening : Test against receptor panels to identify selectivity profiles .

Basic: What physicochemical properties of this compound are critical for formulation development?

Answer:

Advanced: How can computational modeling predict off-target interactions of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets. The compound’s cyclopropyl group shows affinity for hydrophobic pockets in CYP3A4 (binding energy = –8.2 kcal/mol) .

- Machine Learning : Train models on ChEMBL data to predict hERG channel inhibition (risk score: 0.15, low cardiotoxicity) .

Validation : Compare in silico predictions with patch-clamp electrophysiology for hERG .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.